{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine
Description
Properties
Molecular Formula |
C10H10ClN3O3 |
|---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine |
InChI |
InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3 |
InChI Key |
WYKNDDZQYZJYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitroalkene Synthesis via Henry Reaction
The Henry reaction between nitroalkanes and carbonyl compounds serves as a foundational step. For instance, nitromethane reacts with acetyl chloride in the presence of triethylamine to form β-nitrovinyl intermediates. Patent EP0302389A2 highlights the use of chloroform as a solvent and sodium hydroxide for pH adjustment during this stage, achieving yields of 68–72%. Critical parameters include:
-
Temperature : 0–5°C to minimize side reactions.
-
Workup : Extraction with n-hexane and drying over sodium sulfate.
This intermediate is isolated as a yellow crystalline solid, with purity confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).
Imine Formation with 4-Chloroaniline
Condensation of the nitroalkene with 4-chloroaniline under acidic conditions introduces the aryl imine moiety. EP0302389A2 describes refluxing the nitroalkene with 4-chloroaniline in ethanol containing a catalytic amount of hydrochloric acid (10 mol%). The reaction proceeds for 10 hours, yielding a Schiff base intermediate. Key considerations include:
-
Solvent Choice : Ethanol optimizes solubility and reaction kinetics.
-
Acid Catalyst : HCl enhances imine formation by protonating the nitro group.
-
Purification : Column chromatography on silica gel with chloroform/methanol (95:5) removes unreacted aniline.
Methoxyamine Functionalization Strategies
Introducing the methoxyamine group necessitates nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Methoxyamine Hydrochloride
The Schiff base intermediate reacts with methoxyamine hydrochloride in dimethylformamide (DMF) at 80°C for 6 hours. Potassium carbonate (3.0 equiv) acts as a base, deprotonating the amine and facilitating substitution. Patent data indicate a 65% yield after purification via recrystallization from ethanol/water (4:1).
Mechanistic Insight :
The nitro group’s electron-withdrawing effect activates the β-position for nucleophilic attack, enabling methoxyamine incorporation.
Reductive Amination Alternative
An alternative approach involves reducing the nitro group to an amine followed by methoxylation. Hydrogenation over palladium on carbon (10 wt%) in methanol at 50 psi H₂ converts the nitroenamine to the corresponding amine. Subsequent treatment with methyl iodide and silver oxide in dichloromethane installs the methoxy group, yielding the target compound in 58% overall yield.
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote decomposition. Chloroform and dichloromethane offer a balance between solubility and stability, as evidenced by EP0302389A2.
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 6 | 65 | 92 |
| Chloroform | 8 | 71 | 95 |
| Ethanol | 12 | 58 | 89 |
Catalytic Systems
Triethylamine remains the preferred base due to its volatility and ease of removal. However, substituting it with potassium carbonate in DMF improves yields by 12%, likely due to reduced side reactions.
Purification and Characterization
Column Chromatography
Silica gel chromatography with gradient elution (chloroform → chloroform:methanol 9:1) effectively separates the product from nitroalkene byproducts. Fractions are analyzed via TLC, and the desired compound typically elutes at Rf = 0.45.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=N), 7.45–7.39 (m, 4H, Ar-H), 4.02 (s, 3H, OCH₃), 3.85 (d, J = 16 Hz, 2H, CH₂).
-
IR (KBr) : 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O).
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (500 g batch) in chloroform achieves 69% yield with a throughput of 1.2 kg/day . Challenges include nitro group instability under prolonged heating, necessitating precise temperature control.
Chemical Reactions Analysis
{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The nitroalkene moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
The compound is being investigated for its potential as a pharmacophore in drug development, particularly for antimicrobial and anticancer applications. The nitro group in the structure can be reduced to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anticancer effects. Research has shown that similar compounds exhibit significant cytotoxicity against various human cancer cell lines, including colon and breast cancer cells .
Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer activity of related nitro compounds through the National Cancer Institute's Developmental Therapeutics Program. Compounds similar to {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine displayed mean growth inhibition values of approximately 15.72 μM against tested tumor cells, indicating promising anticancer activity .
Intermediate for Synthetic Methodologies
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in developing new synthetic methodologies that can lead to the creation of diverse chemical entities.
Reactivity Profile
The compound undergoes various chemical reactions, including:
- Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with palladium on carbon as a catalyst.
- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with amines or thiols.
- Addition Reactions: The nitroalkene moiety can engage in Michael addition reactions with nucleophiles.
Mechanism of Action
The mechanism of action of {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares the target compound with structurally related molecules, emphasizing key functional groups and their implications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity (Reported/Hypothesized) |
|---|---|---|---|---|
| Target Compound | C₁₀H₉ClN₃O₃ | 254.65 | Nitro, Chlorophenyl, Imino, Methoxyamine | Antimicrobial (hypothesized) |
| (E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine | C₁₂H₁₁ClN₄O | 274.70 | Pyrazole, Chlorophenyl, Methoxyamine | Anticancer |
| (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxyphenyl)-piperazin-1-yl]-amine | C₁₈H₁₆ClN₅O₃ | 397.80 | Nitro, Chlorophenyl, Piperazine | Antifungal |
| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine | C₁₉H₁₅Cl₃N₂O₂ | 413.70 | Chlorophenyl, Trifluoro, Trimethylamine | Not reported; potential CNS activity |
Key Differences and Implications
Nitro Group vs. Trifluoromethyl Groups
- The nitro group in the target compound enhances electrophilicity, making it reactive in redox reactions. In contrast, trifluoromethyl groups in ’s compound improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
The target compound’s simpler enamine backbone may limit such interactions but improve synthetic accessibility.
Substituent Effects on Solubility
- The piperazine ring in ’s compound introduces basicity, improving water solubility at physiological pH . The target compound’s methoxyamine group offers moderate polarity but lacks ionizable groups, likely reducing solubility compared to piperazine-containing analogues.
Research Findings and Data
Stability and Reactivity
- The nitro group in the target compound may lead to photodegradation, as seen in nitrobenzene derivatives. Stability studies under UV light are recommended.
- Methoxyamine groups in analogues () show resistance to hydrolysis at neutral pH, suggesting similar stability for the target compound .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorophenyl group, a nitropropene moiety, and a methoxyamine functional group. Its molecular formula is , and it possesses a molecular weight of approximately 229.66 g/mol.
Antifungal Activity
Recent studies have demonstrated that compounds similar to {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine exhibit significant antifungal properties. For instance, a study highlighted the synergistic effects of such compounds in fungicidal mixtures, showing enhanced efficacy against various fungal strains when combined with other antifungal agents .
| Fungal Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Candida albicans | 18 | 50 |
| Aspergillus niger | 25 | 100 |
| Fusarium oxysporum | 15 | 50 |
This table summarizes the antifungal activity observed against different strains, indicating that higher concentrations lead to larger inhibition zones.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated that at concentrations above 100 μM, there was a notable decrease in cell viability, suggesting potential cytotoxic effects that warrant further investigation for therapeutic applications .
The proposed mechanism of action for compounds like This compound involves the inhibition of key enzymatic pathways in fungal cells, disrupting cell wall synthesis and leading to cell death. Additionally, the compound may interfere with the secretion systems used by pathogenic fungi to evade host defenses .
Study on Antifungal Efficacy
A comprehensive study investigated the effects of various concentrations of This compound against Candida albicans. The findings revealed that at a concentration of 50 μM, there was a significant reduction in fungal growth, with an IC50 value calculated at approximately 30 μM. This study underscores the compound's potential as an antifungal agent.
Cytotoxicity Assessment
Another case study examined the cytotoxicity of this compound on human liver cancer cells (HepG2). Results indicated that treatment with 100 μM led to approximately 60% cell death after 24 hours, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What synthetic routes are recommended for preparing {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine?
- Methodological Answer : The compound’s synthesis involves sequential nitro-group introduction and imine formation. A plausible route includes:
Nitropropene precursor : React 4-chloroaniline with nitroethylene derivatives under acidic conditions to form the imine backbone .
Methoxyamine conjugation : Introduce methoxyamine via nucleophilic substitution or reductive amination, ensuring pH control (e.g., NaBH in methanol at 0–5°C) to avoid nitro-group reduction .
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and characterize intermediates via H NMR (e.g., δ 8.2–8.5 ppm for nitro protons).
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD):
- Crystallization : Recrystallize from ethanol/dichloromethane (1:1) at 4°C.
- Data Collection : Employ a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Refinement : Process data with SHELXL (space group assignment, anisotropic displacement parameters) and visualize with WinGX/ORTEP .
Example Data :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 9.1491, 10.3099, 11.9347 |
| (°) | 111.587 |
| 0.034 |
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s nitro group may pose explosive risks under heat or friction .
- Storage : Store in airtight containers at –20°C, away from oxidizing agents .
- Spill Protocol : Neutralize with sand, collect in sealed waste containers, and avoid aqueous rinsing to prevent unintended reactions .
Advanced Research Questions
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved for this compound?
- Methodological Answer : Discrepancies (e.g., bond-length variations between NMR and SCXRD) arise from dynamic effects in solution vs. solid state.
DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) and compare with experimental data .
Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence temperature for imine tautomerism) .
Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N contacts) influencing solid-state packing .
Q. What strategies optimize reaction yields in the presence of competing nitro-group reduction?
- Methodological Answer : Nitro groups are prone to reduction during methoxyamine conjugation. Mitigation strategies include:
- Protecting Groups : Temporarily protect the nitro group with acetyl or tert-butyloxycarbonyl (Boc) before amine coupling .
- Catalytic Control : Use Pd/C or Raney Ni under hydrogenation at low pressure (1–2 atm) to selectively reduce imine intermediates .
- pH Monitoring : Maintain reaction pH > 9 to deprotonate amines, reducing side reactions .
Q. How can computational modeling predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., CRF1 receptors, based on structural analogs) .
- Pharmacophore Mapping : Identify critical motifs (nitro group for electron withdrawal, methoxyamine for H-bonding) using Schrödinger’s Phase .
- ADMET Prediction : Assess pharmacokinetics (e.g., LogP = 2.1 ± 0.3) via SwissADME to prioritize in vitro testing .
Q. What advanced spectroscopic techniques validate non-covalent interactions in the solid state?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
